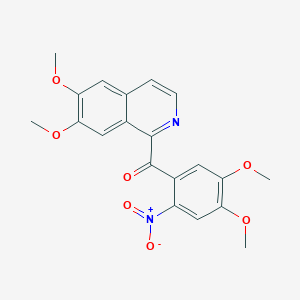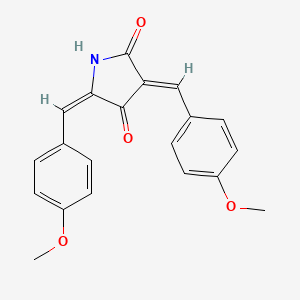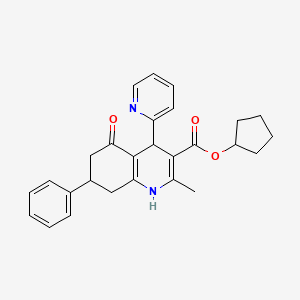![molecular formula C9H12F6N2O2 B4982806 ethyl [1-(allylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4982806.png)
ethyl [1-(allylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [1-(allylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate, commonly known as EFU, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. EFU is a carbamate derivative that is synthesized using a specific method and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of EFU is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins in the target organism. EFU has been found to inhibit acetylcholinesterase, an enzyme that is essential for nerve function in insects. It has also been shown to inhibit the activity of certain proteins in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
EFU has been found to have various biochemical and physiological effects. It has been shown to affect the nervous system of insects, leading to paralysis and death. EFU has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, EFU has been found to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
EFU has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity. EFU has also been found to have potent insecticidal and antitumor activity, making it a valuable tool for studying these areas of research.
However, there are also limitations to the use of EFU in lab experiments. EFU is toxic and must be handled with care. It may also have off-target effects, leading to unintended consequences in experiments.
Zukünftige Richtungen
There are several future directions for research on EFU. One area of research is the development of EFU-based insecticides and herbicides. EFU has been found to have potent activity against a wide range of insect pests and weeds, making it a promising candidate for use in agriculture.
Another area of research is the development of EFU-based pharmaceuticals. EFU has been shown to have antitumor activity and may have potential as a cancer treatment. It may also have potential as an anti-inflammatory and analgesic agent.
Conclusion:
EFU is a carbamate derivative that has gained significant attention in scientific research due to its unique properties and potential applications. EFU has been found to have potent insecticidal, antifungal, and herbicidal activity, as well as antitumor, anti-inflammatory, and analgesic properties. While there are limitations to the use of EFU in lab experiments, it remains a valuable tool for studying various areas of research. Future research on EFU may lead to the development of new insecticides, herbicides, and pharmaceutical agents.
Synthesemethoden
EFU is synthesized using a specific method that involves the reaction of allylamine with 1,1,1-trifluoro-2,2-dichloroethane in the presence of a base. The resulting product is then treated with ethyl chloroformate to form EFU. This method has been optimized to provide high yields of pure EFU.
Wissenschaftliche Forschungsanwendungen
EFU has been found to have various applications in scientific research. One of the primary areas of research is in the field of agriculture. EFU has been shown to have potent insecticidal activity against a wide range of insect pests. It has also been found to have antifungal and herbicidal properties.
EFU has also been studied for its potential use as a pharmaceutical agent. It has been found to have antitumor activity and has been shown to inhibit the growth of cancer cells. EFU has also been found to have anti-inflammatory and analgesic properties.
Eigenschaften
IUPAC Name |
ethyl N-[1,1,1,3,3,3-hexafluoro-2-(prop-2-enylamino)propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F6N2O2/c1-3-5-16-7(8(10,11)12,9(13,14)15)17-6(18)19-4-2/h3,16H,1,4-5H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHJKGIRCUVJPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-(2,6-diisopropylphenoxy)propyl]-1H-imidazole oxalate](/img/structure/B4982724.png)
![N-[1-[(isobutylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methoxybenzamide](/img/structure/B4982731.png)
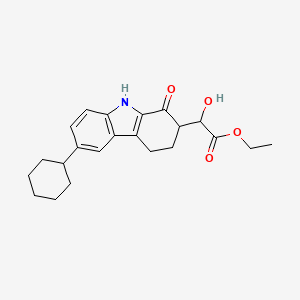


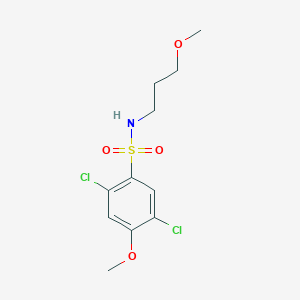
![4-{3-[(2,4-dichlorobenzyl)amino]butyl}phenol](/img/structure/B4982760.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B4982766.png)
![1-(2,5-dimethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4982780.png)
![allyl 4-methyl-2-{[(4-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4982793.png)
![3-[(3-phenylpropyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4982799.png)
